Cas no 882324-05-2 (N-(2-Bromo-4-methylphenyl)-2-chloropropanamide)

N-(2-Bromo-4-methylphenyl)-2-chloropropanamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-bromo-4-methylphenyl)-2-chloropropanamide
- NE28057
- N-(2-Bromo-4-methylphenyl)-2-chloropropanamide
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- MDL: MFCD07535099
- Inchi: 1S/C10H11BrClNO/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14)
- InChI Key: HCJFYXYWZOBDMY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1NC(C(C)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Topological Polar Surface Area: 29.1
- XLogP3: 3.2
N-(2-Bromo-4-methylphenyl)-2-chloropropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23364-0.1g |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 95% | 0.1g |
$73.0 | 2024-06-19 | |
TRC | N498820-250mg |
N-(2-Bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 250mg |
$ 250.00 | 2022-06-03 | ||
Enamine | EN300-23364-2.5g |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
1PlusChem | 1P019PV8-250mg |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 95% | 250mg |
$186.00 | 2024-04-20 | |
A2B Chem LLC | AV32244-50mg |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 96% | 50mg |
$84.00 | 2024-04-19 | |
Aaron | AR019Q3K-500mg |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 95% | 500mg |
$296.00 | 2025-02-10 | |
A2B Chem LLC | AV32244-1g |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 96% | 1g |
$334.00 | 2024-04-19 | |
1PlusChem | 1P019PV8-1g |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 95% | 1g |
$401.00 | 2024-04-20 | |
1PlusChem | 1P019PV8-5g |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 95% | 5g |
$1082.00 | 2024-04-20 | |
Aaron | AR019Q3K-10g |
N-(2-bromo-4-methylphenyl)-2-chloropropanamide |
882324-05-2 | 96% | 10g |
$1708.00 | 2023-12-14 |
N-(2-Bromo-4-methylphenyl)-2-chloropropanamide Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on N-(2-Bromo-4-methylphenyl)-2-chloropropanamide
Introduction to N-(2-Bromo-4-methylphenyl)-2-chloropropanamide (CAS No. 882324-05-2)
N-(2-Bromo-4-methylphenyl)-2-chloropropanamide, identified by its CAS number 882324-05-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further investigation in various applications.
The molecular structure of N-(2-Bromo-4-methylphenyl)-2-chloropropanamide consists of a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, coupled with an amide functional group linked to a chlorinated propanamide chain. This specific arrangement of atoms and functional groups contributes to its distinct chemical reactivity and potential biological activity.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The presence of both bromine and chlorine substituents on the aromatic ring and the amide group, respectively, suggests that this compound may interact with biological targets in novel ways. Such interactions are of particular interest in the development of new therapeutic agents.
One of the most compelling aspects of N-(2-Bromo-4-methylphenyl)-2-chloropropanamide is its potential as a building block for more complex molecules. In drug discovery, such compounds are often used as intermediates in the synthesis of larger, more intricate structures designed to modulate specific biological pathways. The ability to fine-tune the properties of these intermediates through strategic functional group placement allows researchers to optimize their efficacy and selectivity.
The amide group in N-(2-Bromo-4-methylphenyl)-2-chloropropanamide is particularly noteworthy, as it is a common motif in many bioactive molecules. Amides are known for their ability to form hydrogen bonds, which can be crucial for binding to biological targets such as enzymes and receptors. The chlorinated propanamide chain further enhances the compound's potential for interaction with biological systems, offering multiple points of engagement.
Recent studies have begun to uncover the synthetic utility of this compound. Researchers have demonstrated that N-(2-Bromo-4-methylphenyl)-2-chloropropanamide can serve as a versatile intermediate in the preparation of more complex pharmacophores. For instance, it has been shown to be a precursor to various heterocyclic compounds, which are known for their broad spectrum of biological activities. These findings highlight the compound's importance in medicinal chemistry and its potential applications in drug development.
The bromine substituent on the aromatic ring adds another layer of complexity to N-(2-Bromo-4-methylphenyl)-2-chloropropanamide. Bromine is a halogen that can participate in various chemical reactions, including cross-coupling reactions, which are widely used in organic synthesis. This reactivity makes brominated compounds valuable tools for constructing complex molecular architectures. Additionally, bromine can influence the electronic properties of the aromatic ring, thereby affecting its interactions with biological targets.
In conclusion, N-(2-Bromo-4-methylphenyl)-2-chloropropanamide(CAS No. 882324-05-2) is a multifaceted compound with significant potential in chemical and pharmaceutical research. Its unique structural features, including the presence of bromine and chlorine substituents and an amide group, make it a promising candidate for further investigation. As research continues to uncover new synthetic pathways and pharmacological applications, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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